

# Chemical properties and structure of Aminoacyl tRNA synthetase-IN-1

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Compound of Interest

Compound Name: Aminoacyl tRNA synthetase-IN-1

Cat. No.: B1663415

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# An In-depth Technical Guide to Aminoacyl tRNA Synthetase-IN-1

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Aminoacyl tRNA synthetase-IN-1 is a potent inhibitor of bacterial aminoacyl-tRNA synthetases (aaRS), a critical family of enzymes in protein biosynthesis. This document provides a comprehensive overview of the chemical properties, structure, and biological activity of Aminoacyl tRNA synthetase-IN-1. It is intended to serve as a technical guide for researchers and professionals involved in antibacterial drug discovery and development. This guide includes a compilation of its known chemical and physical properties, details of its mechanism of action, and available data on its inhibitory and antibacterial activities. Methodological insights into relevant assays are also provided to facilitate further research and evaluation of this compound.

## **Chemical Properties and Structure**

**Aminoacyl tRNA synthetase-IN-1**, also known by its CAS number 219931-45-0, is a synthetic molecule designed as an analogue of the aminoacyl-adenylate intermediate formed during the aminoacylation of tRNA.[1] Its structure features a sulfamoyl linkage, which mimics the pyrophosphate bond in the natural intermediate, conferring stability against hydrolysis.[2]



Table 1: Chemical and Physical Properties of Aminoacyl tRNA synthetase-IN-1

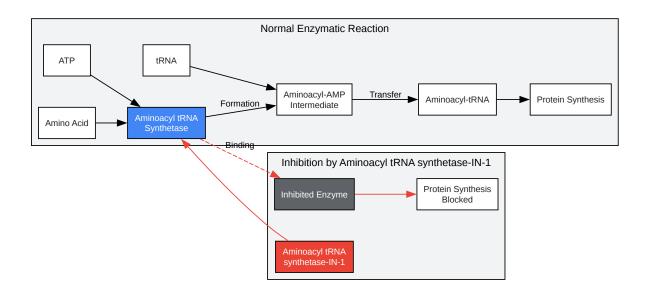
Property	Value	Source
Molecular Formula	C16H25N7O7S	[1]
Molecular Weight	459.5 g/mol	[1]
IUPAC Name	[(2R,3S,4R,5R)-5-(6- aminopurin-9-yl)-3,4- dihydroxyoxolan-2-yl]methyl N- [(2S,3S)-2-amino-3- methylpentanoyl]sulfamate	[1]
CAS Number	219931-45-0	[3]
ChEMBL ID	CHEMBL1163069	[1]
PubChem CID	10095725	[1]
XLogP3	-2	[1]
Topological Polar Surface Area	226 Ų	[1]
Solubility	Soluble in DMSO (65 mg/mL)	[4]

### **Mechanism of Action**

Aminoacyl tRNA synthetase-IN-1 functions as a competitive inhibitor of bacterial aminoacyl-tRNA synthetases.[2] These enzymes catalyze the crucial first step of protein synthesis: the attachment of a specific amino acid to its cognate tRNA molecule. This process occurs in two steps: first, the activation of the amino acid with ATP to form an aminoacyl-adenylate intermediate, and second, the transfer of the aminoacyl group to the tRNA.

Aminoacyl tRNA synthetase-IN-1 mimics the aminoacyl-adenylate intermediate and binds to the active site of the synthetase, competing with the natural substrates (amino acid and ATP). [2] By occupying the active site, it blocks the formation of the essential aminoacyl-tRNA, thereby inhibiting protein synthesis and halting bacterial growth.[2] The sulfamoyl linkage in the inhibitor makes it a stable, non-hydrolyzable analogue of the transition state, leading to potent inhibition.[2]





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Figure 1: Mechanism of Aminoacyl tRNA Synthetase Inhibition.

## **Biological Activity**

**Aminoacyl tRNA synthetase-IN-1** has demonstrated inhibitory activity against a range of bacterial species, including clinically relevant Gram-positive pathogens.

### **Enzymatic Inhibition**

While specific IC<sub>50</sub> values for **Aminoacyl tRNA synthetase-IN-1** against various bacterial synthetases are not widely published in readily accessible literature, a related compound from the same chemical class, an aminoacyl-sulfamoyl adenosine analogue, has been reported to have an IC<sub>50</sub> value of 59.2 nM. It is suggested that these types of inhibitors occupy the ATP and amino acid binding sites of the enzyme.

## **Antibacterial Activity**



**Aminoacyl tRNA synthetase-IN-1** is known to possess antibacterial activity against several Gram-positive and Gram-negative bacteria.[3][4]

Table 2: Known Antibacterial Spectrum of Aminoacyl tRNA synthetase-IN-1

Bacterial Species	Gram Stain	Activity
Staphylococcus aureus	Positive	Inhibitory
Enterococcus faecalis	Positive	Inhibitory
Escherichia coli	Negative	Inhibitory

Note: Specific Minimum Inhibitory Concentration (MIC) values from the primary literature are not available in the public domain at the time of this writing. The activity is described as "inhibitory" based on supplier information.[3][4]

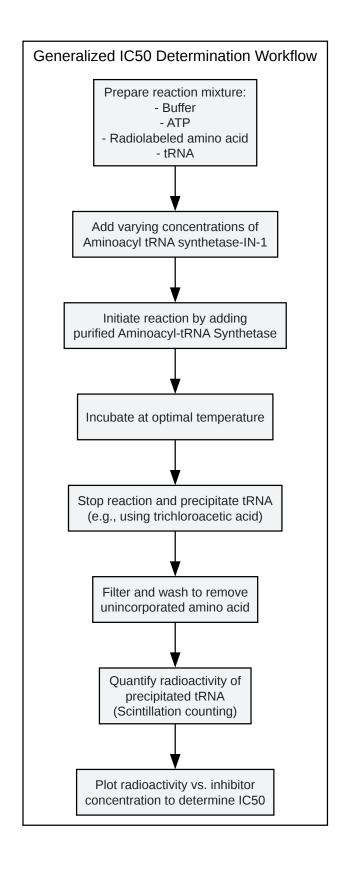
## **Experimental Protocols**

Detailed experimental protocols for the synthesis and evaluation of **Aminoacyl tRNA synthetase-IN-1** are described in the primary scientific literature. Below is a generalized workflow for the characterization of such an inhibitor.

## Aminoacyl-tRNA Synthetase Inhibition Assay (Generalized)

A common method to determine the inhibitory potency (IC<sub>50</sub>) of a compound against an aminoacyl-tRNA synthetase is a radiometric assay that measures the amount of radiolabeled amino acid attached to its cognate tRNA.





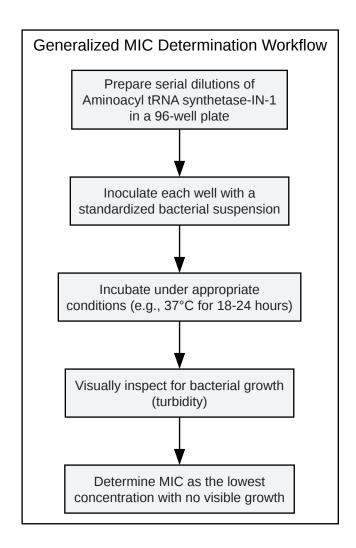
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Figure 2: Generalized workflow for determining the IC50 of an aaRS inhibitor.



## Minimum Inhibitory Concentration (MIC) Assay (Generalized)

The antibacterial efficacy is typically determined by measuring the Minimum Inhibitory Concentration (MIC) using the broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.



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Figure 3: Generalized workflow for determining the MIC of an antibacterial compound.

## Conclusion

**Aminoacyl tRNA synthetase-IN-1** is a promising lead compound in the development of novel antibacterial agents. Its mode of action, targeting the essential and highly conserved family of



aminoacyl-tRNA synthetases, represents a validated strategy for antibiotic development. The data presented in this guide, compiled from available scientific and technical sources, provides a foundational understanding of its chemical nature and biological activity. Further research is warranted to fully elucidate its spectrum of activity, pharmacokinetic and pharmacodynamic properties, and potential for therapeutic application. The experimental frameworks provided herein can serve as a starting point for such investigations.

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